molecular formula C23H23N3O3S B11369865 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide

Cat. No.: B11369865
M. Wt: 421.5 g/mol
InChI Key: MVHAUJKBTDQRRX-UHFFFAOYSA-N
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Description

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide typically involves multiple steps:

    Formation of the Dibenzo Thiazine Ring: The initial step involves the formation of the dibenzo thiazine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzenethiol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide in the presence of a base such as potassium carbonate.

    Oxidation to Form the Dioxide: The thiazine ring is then oxidized to form the dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Pyridinylmethyl Group: Finally, the pyridinylmethyl group is attached via a nucleophilic substitution reaction using 3-pyridinemethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

    Reduction: Reduction reactions can target the dioxide group, potentially converting it back to the thiazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The unique structure of this compound may impart interesting properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide lies in its specific structural features, such as the combination of the dibenzo thiazine ring with the pyridinylmethyl acetamide group. This unique structure may confer specific biological or chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C23H23N3O3S/c1-16(2)18-9-10-21-20(12-18)19-7-3-4-8-22(19)30(28,29)26(21)15-23(27)25-14-17-6-5-11-24-13-17/h3-13,16H,14-15H2,1-2H3,(H,25,27)

InChI Key

MVHAUJKBTDQRRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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